molecular formula C22H21N5O2 B7550385 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No.: B7550385
M. Wt: 387.4 g/mol
InChI Key: SDGMFEYAPVPEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as P7C3, is a small molecule that has been found to have neuroprotective properties. It was first discovered in 2010 by a team of researchers led by Andrew A. Pieper at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous studies exploring its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is not fully understood, but it is thought to work by promoting the survival of neural stem cells and their progeny. It has been shown to increase the production of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of new neurons in the hippocampus, as well as to promote the survival of existing neurons. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is its neuroprotective properties, which make it a promising candidate for the development of therapies for neurodegenerative diseases. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to administer this compound to animals in a way that ensures consistent dosing.

Future Directions

There are a number of potential future directions for research on 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one. One area of interest is the development of more effective methods for administering this compound to animals, which would allow for more consistent dosing. Another area of interest is the exploration of this compound's potential as a treatment for other neurological disorders, such as traumatic brain injury. Finally, there is also interest in exploring the potential of this compound for use in human clinical trials, although more research will be needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves a multi-step process that begins with the reaction of piperidine with 1-phenylpyrazole-3-carbonyl chloride to form 1-(1-phenylpyrazole-3-carbonyl)piperidine. This intermediate is then reacted with 2-aminobenzimidazole to produce this compound. The process has been optimized to yield high purity and yields of the final product.

Scientific Research Applications

3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been the subject of extensive research due to its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can promote the survival of neurons and prevent their degeneration, making it a promising candidate for the development of neuroprotective therapies.

Properties

IUPAC Name

3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-21(19-12-15-26(24-19)16-6-2-1-3-7-16)25-13-10-17(11-14-25)27-20-9-5-4-8-18(20)23-22(27)29/h1-9,12,15,17H,10-11,13-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGMFEYAPVPEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=NN(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.